Telapristone acetate, also known by its developmental code CDB-4124, is a selective progesterone receptor modulator (SPRM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of hormone-dependent cancers such as breast cancer. This compound functions primarily by blocking the action of progesterone at the receptor level, thereby inhibiting cellular proliferation and promoting apoptosis in progesterone-responsive tissues.
Telapristone acetate was developed by Repros Therapeutics, a biopharmaceutical company focused on developing therapies for reproductive health and hormone-related conditions. The compound has been studied extensively in preclinical and clinical settings to evaluate its efficacy and safety profile.
Telapristone acetate is classified as a synthetic steroid and belongs to the category of selective progesterone receptor modulators. Its mechanism of action is distinct from traditional antiprogestins, allowing it to selectively inhibit or activate progesterone receptor-mediated signaling depending on the tissue context.
The synthesis of telapristone acetate involves multiple steps, including the conversion of precursor compounds through various chemical reactions. The following outlines a typical synthetic route based on available literature:
The synthesis process includes thin-layer chromatography for monitoring reaction progress, extraction techniques for product isolation, and purification methods such as flash column chromatography. The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to ensure purity and structural integrity .
Telapristone acetate has a complex steroidal structure characterized by a cyclopenta[a]phenanthrene core typical of steroid hormones. The molecular formula is C21H24O3, indicating the presence of three oxygen atoms within its structure.
Telapristone acetate undergoes various chemical reactions during its synthesis, including:
Telapristone acetate exerts its pharmacological effects primarily through competitive inhibition of the progesterone receptor. By binding to this receptor without activating it, telapristone acetate prevents natural progesterone from exerting its effects on target tissues.
Research indicates that telapristone acetate can significantly reduce cell proliferation in hormone-responsive breast cancer cell lines when combined with other hormonal treatments . This mechanism is crucial for therapeutic strategies aimed at managing hormone-dependent tumors.
Telapristone acetate has been investigated for several potential applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3